2-(3-methylbutyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylbutyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method involves the functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes using Rh(III)-catalyzed and solvent-controlled C–H bond functionalization . This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted products.
Scientific Research Applications
2-(3-methylbutyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-methylbutyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: A related compound that undergoes similar functionalization reactions.
2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile: Another compound with a pyrazole moiety, used in combinatorial library synthesis.
Uniqueness
2-(3-methylbutyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H20N4O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(3-methylbutyl)-N-(1-methylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C18H20N4O3/c1-11(2)6-7-22-17(24)14-5-4-12(8-15(14)18(22)25)16(23)20-13-9-19-21(3)10-13/h4-5,8-11H,6-7H2,1-3H3,(H,20,23) |
InChI Key |
VGNCIVHGRIFYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.